
4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis
The molecular structure of “4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile” is characterized by the presence of a pyridine ring and two trifluoromethyl groups .Chemical Reactions Analysis
Trifluoromethylpyridines are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile Applications
Metalation Reaction Precursor: This compound serves as a precursor in metalation reactions to prepare (trifluoromethyl)pyridyllithiums. These intermediates are crucial for further chemical transformations in synthetic chemistry .
Metal-Organic Frameworks (MOFs) Synthesis: Due to its structural properties, it can be used in the synthesis of MOFs. MOFs are porous materials with potential applications in gas storage, separation, and catalysis .
Fungicidal Activity: Derivatives of trifluoromethylpyridine, like our compound, have shown higher fungicidal activity compared to other derivatives. This suggests potential use in agricultural chemicals and fungicides .
Building Block for Fluazinam Synthesis: It acts as a building block in the synthesis of fluazinam, an agricultural fungicide, indicating its importance in the agrochemical industry .
Cyclocondensation Reactions: The compound can be utilized in cyclocondensation reactions as a trifluoromethyl-containing building block, which is a key step in synthesizing various organic compounds .
Pharmaceutical Testing: It is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .
Ligand Synthesis for Catalysis: A one-step synthesis method has been reported using trifluoromethyl-substituted pyridine derivatives to create ligands for catalysis. These ligands are important for various catalytic reactions .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
Tfmp derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Direcciones Futuras
Propiedades
IUPAC Name |
4,5-bis(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)16-3-6(5)8(12,13)14/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGFZSAWDUBFMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
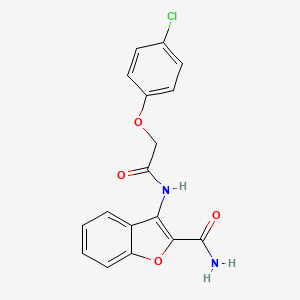
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

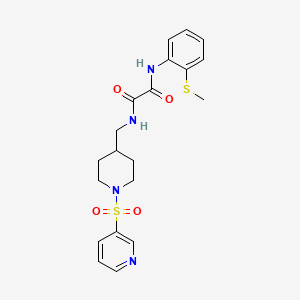

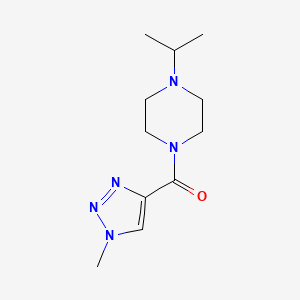
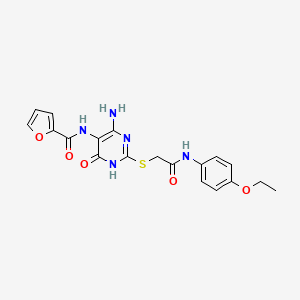
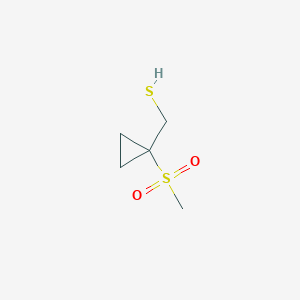
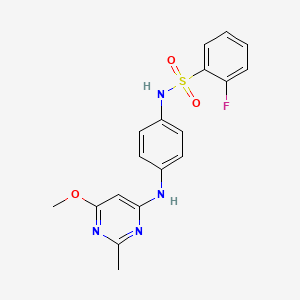
![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)